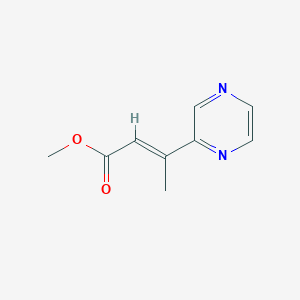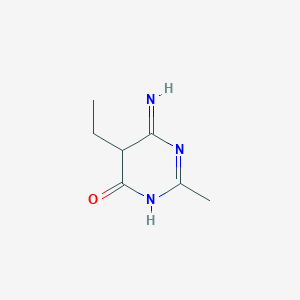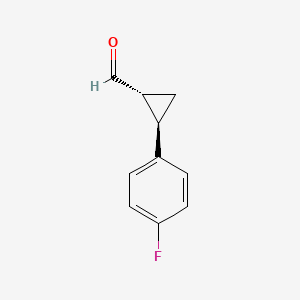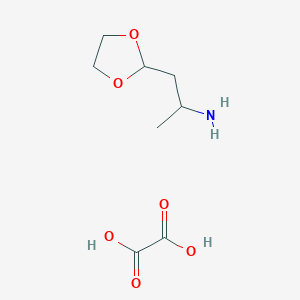
1-(1,3-Dioxolan-2-yl)propan-2-amine, oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-Dioxolan-2-yl)propan-2-amine, oxalic acid is a compound that combines the structural features of a dioxolane ring and an amine group, with oxalic acid as a counterion
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Dioxolan-2-yl)propan-2-amine typically involves the formation of the dioxolane ring followed by the introduction of the amine group. One common method is the reaction of 1,3-dioxolane with a suitable amine precursor under acidic conditions to form the desired product. The oxalic acid is then introduced to form the oxalate salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions: 1-(1,3-Dioxolan-2-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitro compounds or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated or acylated amine derivatives.
科学研究应用
1-(1,3-Dioxolan-2-yl)propan-2-amine, oxalic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(1,3-Dioxolan-2-yl)propan-2-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The dioxolane ring may also play a role in stabilizing the compound and enhancing its binding affinity to specific targets.
相似化合物的比较
1-(1,3-Dioxolan-2-yl)ethanamine: Similar structure but with an ethyl group instead of a propyl group.
1-(1,3-Dioxolan-2-yl)butan-2-amine: Similar structure but with a butyl group instead of a propyl group.
Uniqueness: 1-(1,3-Dioxolan-2-yl)propan-2-amine is unique due to its specific combination of a dioxolane ring and a propylamine group, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C8H15NO6 |
|---|---|
分子量 |
221.21 g/mol |
IUPAC 名称 |
1-(1,3-dioxolan-2-yl)propan-2-amine;oxalic acid |
InChI |
InChI=1S/C6H13NO2.C2H2O4/c1-5(7)4-6-8-2-3-9-6;3-1(4)2(5)6/h5-6H,2-4,7H2,1H3;(H,3,4)(H,5,6) |
InChI 键 |
CNBRGSFFDPTCAX-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1OCCO1)N.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,4,6-trimethyl-3-oxo-3aH-pyrazolo[3,4-b]pyridin-5-yl)acetic acid](/img/structure/B12355855.png)


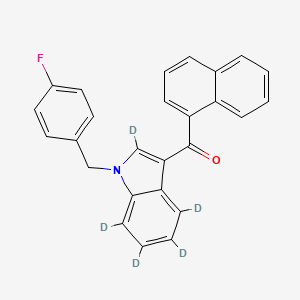
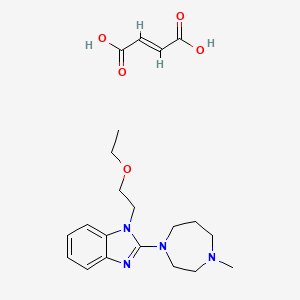
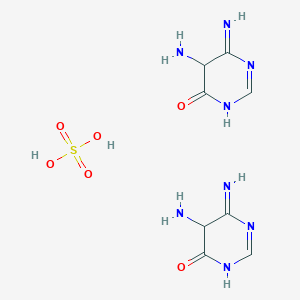
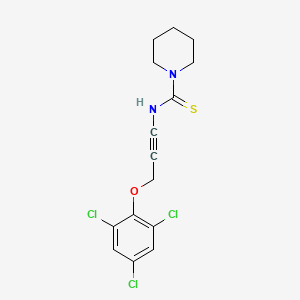

![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-6-thione](/img/structure/B12355907.png)
![3-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12355910.png)
![5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile](/img/structure/B12355911.png)
